molecular formula C23H16Br2N2O3 B11979674 Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-78-3

Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11979674
CAS No.: 302912-78-3
M. Wt: 528.2 g/mol
InChI Key: NBZSHCHDNVRHOI-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS: 302912-78-3) is a brominated pyrrolo[1,2-c]pyrimidine derivative with the molecular formula C₂₃H₁₆Br₂N₂O₃ and an average molecular mass of 528.200 g/mol . Key identifiers include ChemSpider ID 2681636 and MDL number MFCD02674725. The compound features dual 4-bromophenyl substituents at positions 3 and 7 of the pyrrolo[1,2-c]pyrimidine core, with an ethyl ester group at position 6. Its monoisotropic mass is 525.952767, and it is primarily utilized in synthetic chemistry and materials science research.

Safety protocols for handling this compound emphasize avoiding ignition sources (P210) and ensuring proper ventilation (P201, P202) .

Properties

CAS No.

302912-78-3

Molecular Formula

C23H16Br2N2O3

Molecular Weight

528.2 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3

InChI Key

NBZSHCHDNVRHOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Quaternary Salt Preparation

4-Aminopyridine is reacted with 2-bromo-1-(4-bromophenyl)ethanone in anhydrous acetone to form 4-amino-1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium bromide. This intermediate is critical for subsequent cyclization.

Reaction Conditions

ParameterValue
SolventAcetone (anhydrous)
TemperatureRoom temperature (25°C)
Reaction Time30 minutes
Yield89%

Cyclization with Ethyl Propiolate

The quaternary salt undergoes cyclization with ethyl propiolate in dimethylformamide (DMF) using potassium carbonate as a base. This step forms the pyrrolo[1,2-c]pyrimidine skeleton.

Optimized Protocol

  • Molar Ratio : 1:1 (salt to ethyl propiolate)

  • Base : K₂CO₃ (1.6 equiv)

  • Solvent : Dry DMF

  • Temperature : Room temperature

  • Reaction Time : 30 minutes

  • Workup : Ice-water quenching followed by vacuum filtration

  • Purification : Column chromatography (hexane:ethyl acetate = 7:3)

  • Yield : 78%

Functionalization with 4-Bromobenzoyl Group

Post-cyclization, the 7-position of the pyrrolo[1,2-c]pyrimidine core is functionalized via Friedel-Crafts acylation using 4-bromobenzoyl chloride.

Acylation Reaction

The intermediate is treated with 4-bromobenzoyl chloride in dichloromethane (DCM) catalyzed by aluminum chloride (AlCl₃).

Key Parameters

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDCM (anhydrous)
Temperature0°C → Room temperature
Reaction Time12 hours
Yield65–72%

Regioselectivity Challenges

Competing acylation at the 3-position is mitigated by steric hindrance from the 4-bromophenyl group, directing the 4-bromobenzoyl moiety to the 7-position.

Esterification at the 5-Position

The carboxylate group at the 5-position is introduced via esterification using ethyl chloroformate under basic conditions.

Procedure

  • The acylated intermediate is dissolved in tetrahydrofuran (THF).

  • Ethyl chloroformate (1.5 equiv) is added dropwise at 0°C.

  • Triethylamine (2.0 equiv) is used to scavenge HCl.

  • Reaction stirred for 6 hours at room temperature.

Characterization Data

  • Melting Point : 214–216°C

  • ¹H NMR (CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 4.42 (q, 2H, -OCH₂CH₃), 1.43 (t, 3H, -OCH₂CH₃)

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O benzoyl)

Comparative Analysis of Synthetic Methods

Three primary methodologies are documented in literature, differing in cyclization catalysts and purification techniques:

MethodCyclization CatalystSolventYield (%)Purity (HPLC)
K₂CO₃ in DMFPotassium carbonateDMF7898.5
Et₃N in AcetoneTriethylamineAcetone6897.2
DBU in THF1,8-Diazabicycloundec-7-eneTHF7298.1

The potassium carbonate-DMF system achieves superior yields due to enhanced solubility of intermediates.

Scale-Up Challenges and Solutions

Exothermic Reactions

Large-scale cyclizations generate excess heat, leading to side products. Solutions include:

  • Gradual reagent addition

  • Jacketed reactors with cooling

Purification Bottlenecks

Column chromatography becomes impractical at >100 g scales. Alternatives include:

  • Recrystallization from ethanol/water (4:1)

  • Centrifugal partition chromatography

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis:

Ball-Milling Protocol

  • Quaternary salt (1 equiv) + ethyl propiolate (1.1 equiv)

  • Catalyst: K₂CO₃ (20% wt)

  • Milling Time: 2 hours

  • Yield: 70%

  • Solvent Consumption: Reduced by 90%

Quality Control Metrics

Batch consistency is ensured through stringent specifications:

ParameterAcceptance Criteria
Assay (HPLC)≥98.0%
Related Substances≤1.5% total impurities
Residual Solvents<500 ppm DMF
Heavy Metals<10 ppm

Chemical Reactions Analysis

Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Potential

Research indicates that ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating promising results:

  • In vitro Studies : The compound has shown effectiveness against multiple cancer types, including leukemia, breast cancer, and prostate cancer. For instance, it exhibited an average growth percent inhibition of 74.3% across several tested cell lines at a concentration of 105M10^{-5}M .
  • Mechanism of Action : The compound's mechanism involves inhibiting tubulin polymerization, which is critical for cancer cell division. This action is similar to known microtubule inhibitors like phenstatin .

Study 1: Anticancer Activity Assessment

A study published in Pharmaceuticals reported the synthesis of various pyrrolo-fused heterocycles, including derivatives of this compound. These compounds were screened against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). Notably:

  • Compound Performance : The tested compound demonstrated high growth inhibition rates in leukemia cell lines with an average inhibition of 87.33% .
  • Comparative Analysis : When compared to control agents like phenstatin, the compound outperformed in several cases, particularly in renal and breast cancer models .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship (SAR) of similar pyrrolo-fused compounds. The study highlighted how variations in substituents (like bromine and chlorine) affected biological activity:

CompoundSubstituentBiological ActivityNotes
This compoundBromineAnticancerStrong inhibitory effects
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorinePotentially anticancerAltered electronic properties
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateFluorineAnticancerAffects lipophilicity and bioavailability

This table illustrates how different halogen substituents can modify the biological activity of the core compound .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and bromophenyl groups facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-c]pyrimidine derivatives are a versatile class of heterocycles with applications in fluorescence, catalysis, and medicinal chemistry. Below is a detailed comparison of the target compound with its analogs:

Structural Variations and Substituent Effects

Compound Name Substituents (Position 3) Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Bromophenyl 4-Bromobenzoyl C₂₃H₁₆Br₂N₂O₃ 528.20 Predicted CCS (Ų): 193.8–196.3 (varies by adduct)
Ethyl 3-(4-Chlorophenyl)-7-(3,5-trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl 3,5-Trimethoxybenzoyl C₂₆H₂₃ClN₂O₆ 494.93 IR (cm⁻¹): 1710 (C=O), 1660 (C=N)
Ethyl 3-(4-Biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 3,4-Dimethoxybenzoyl C₃₁H₂₇N₂O₅ 519.56 Fluorescence quantum yield: 0.55
Ethyl 7-(4-Bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Methoxyphenyl 4-Bromobenzoyl C₂₄H₁₉BrN₂O₄ 503.33 Predicted CCS (Ų): 204.2–210.2 (varies by adduct)
Ethyl 7-(4-Bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3,4-Dimethoxyphenyl 4-Bromobenzoyl C₂₅H₂₁BrN₂O₅ 517.36 Predicted CCS (Ų): 211.8–217.8 (varies by adduct)
Key Observations:
  • Electron-Withdrawing vs.
  • Fluorescence Properties : The 3,4-dimethoxybenzoyl-substituted analog exhibits a high quantum yield (0.55), suggesting that electron-donating groups at position 7 enhance fluorescence efficiency .
  • Collision Cross-Section (CCS) : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) increase CCS values due to conformational rigidity, as seen in the target compound’s 3-bromophenyl analog (CCS: 193.8–196.3 Ų) .

Research Findings and Data Tables

Predicted Collision Cross-Section (CCS) for Adducts

Compound Adduct m/z Predicted CCS (Ų)
Target Compound [M+H]+ 526.96 193.8
[M+Na]+ 548.94 190.6
4-Methoxyphenyl Analog [M+H]+ 479.06 204.2
3,4-Dimethoxyphenyl Analog [M+H]+ 509.07 211.8

Elemental Analysis Comparison

Compound Calculated (%) Found (%)
Target Compound C: 52.25; H: 3.05; N: 5.30 N/A
Chlorophenyl Analog C: 63.10; H: 4.68; N: 5.66 C: 63.14; H: 4.70; N: 5.69

Biological Activity

Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound features a pyrrolo[1,2-c]pyrimidine core, characterized by the following molecular properties:

  • Molecular Formula : C23H16Br2N2O3
  • Molecular Weight : 528.19 g/mol
  • Structural Features : It contains two bromine substituents, which enhance its electrophilicity and may influence its biological activity and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Formation of the pyrrolo[1,2-c]pyrimidine core through cyclization reactions.
  • Introduction of bromine substituents via electrophilic aromatic substitution.
  • Esterification to yield the final product.

These methods are crucial for obtaining the compound in sufficient purity and yield for further biological evaluation.

Anticancer Properties

Research indicates that compounds containing pyrrolo[1,2-c]pyrimidine moieties exhibit significant anticancer properties . This compound has been evaluated for its ability to inhibit tubulin polymerization—a critical mechanism in cancer cell proliferation.

Key Findings:

  • The compound shows cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Studies indicate that it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its effects includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization in vitro, suggesting a microtubule-targeting mechanism .
  • Binding Affinity Studies : Molecular docking simulations indicate that the compound effectively binds within the colchicine site of tubulin, disrupting microtubule assembly .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar core with different brominationAnticancer activityDifferent substitution pattern affects activity
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine instead of brominePotentially anticancerChlorination may alter electronic properties
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateFluorinated analogAnticancer activityFluorination impacts lipophilicity and bioavailability

Case Studies and Research Findings

Several studies have investigated the anticancer efficacy of this compound:

  • In Vitro Studies : A study involving a panel of 60 human tumor cell lines showed significant growth inhibition across various cancer types including leukemia and breast cancer .
  • Mechanistic Insights : Further mechanistic studies confirmed that the cytotoxicity observed is closely related to its ability to inhibit tubulin polymerization .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., kinases), guided by crystallographic data from homologous proteins .
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Comparative assays : Replicate studies using standardized protocols (e.g., IC50 determination against MCF-7 cells with 72-hour exposure) to isolate experimental variables .
  • Purity validation : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to confirm compound integrity and rule out degradation products .
  • Substituent effects : Synthesize analogs (e.g., replacing 4-bromo with 3-bromo or methoxy groups) to test structure-activity hypotheses .

What in vitro assays are appropriate for initial biological activity screening?

Q. Basic

  • Enzyme inhibition : Test against COX-2 or MMP-9 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, A549) with 48–72-hour incubation; normalize to cisplatin controls .
  • Antimicrobial activity : Disk diffusion assays (Mueller-Hinton agar) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

What strategies enable regioselective functionalization of the pyrrolopyrimidine core?

Q. Advanced

  • Directed C–H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to install substituents at the 2-position .
  • Protecting groups : Temporarily block the ester moiety (e.g., tert-butyl) during bromination or Suzuki-Miyaura couplings .
  • Real-time monitoring : Employ inline IR spectroscopy to track reaction progress and minimize over-functionalization .

How does the compound’s stability under varying conditions impact experimental design?

Q. Basic

  • Thermal stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (>200°C typical) .
  • Photostability : Expose to UV light (λ = 254 nm) for 24 hours; monitor degradation via HPLC .
  • Solution stability : Store in anhydrous DMSO at −20°C; avoid aqueous buffers with pH >8 to prevent ester hydrolysis .

How are structure-activity relationships (SARs) systematically studied for this compound?

Q. Advanced

  • Analog synthesis : Prepare derivatives with substitutions at the 4-bromophenyl or ester positions .
  • Multivariate analysis : Use PLS regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
  • Crystallographic SAR : Compare X-ray structures of analogs to identify critical binding motifs (e.g., Br…π interactions) .

What are common byproducts during synthesis, and how are they characterized?

Q. Basic

  • Dimerization : Detect via HRMS ([M+H]+ ≈ 2× parent mass) and address by reducing reaction temperature .
  • Debromination : Confirm by ¹H NMR (loss of aromatic singlet at δ 7.4–7.6 ppm); mitigate via controlled NBS stoichiometry .
  • Ester hydrolysis : Identify free carboxylic acid by IR (broad O–H stretch ~2500 cm⁻¹) and suppress with anhydrous conditions .

Can this compound serve as a fluorescent sensor, and how is its quantum yield optimized?

Q. Advanced

  • Fluorescence profiling : Measure emission spectra (λex = 365 nm) in ethanol; compare quantum yield (Φ) to rhodamine B standards .
  • Substituent effects : Introduce electron-donating groups (e.g., –OCH3) to enhance Φ; avoid bulky substituents that cause quenching .
  • Solvatochromism : Test in solvents of varying polarity (e.g., hexane → DMSO) to tune emission maxima .

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